Cas no 5746-57-6 (1,2,3-Propanetriol, 1-(dihydrogen phosphate), (2S)-)

1,2,3-Propanetriol, 1-(dihydrogen phosphate), (2S)- structure
5746-57-6 structure
Productnaam:1,2,3-Propanetriol, 1-(dihydrogen phosphate), (2S)-
CAS-nummer:5746-57-6
MF:C3H9O6P
MW:172.073722600937
CID:345276
PubChem ID:439276

1,2,3-Propanetriol, 1-(dihydrogen phosphate), (2S)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2,3-Propanetriol, 1-(dihydrogen phosphate), (2S)-
    • [S,(+)]-1-O-Phosphono-L-glycerol
    • alpha-glycerophosphate
    • DL-glycerol 3-phosphate,free acid
    • glycerol 3-phosphate
    • glycerol-1-phosphate
    • glycerophosphate
    • Glycerophosphoric acid
    • phosphatidyl glycerol
    • sn-Glycerol 1-phosphate lithium salt, >=95.0% (TLC)
    • L-.ALPHA.-GLYCEROL PHOSPHATE
    • L-(glycerol 1-phosphate)
    • L-alpha-glycerophosphate
    • 1GP
    • 6tim
    • 5746-57-6
    • (S)-glyceryl 1-phosphate
    • Q19970447
    • CHEBI:16221
    • [(2S)-2,3-dihydroxypropyl] dihydrogen phosphate
    • L-alpha-Glycerophosphoric acid
    • L-alpha-Glycerol phosphate
    • sn-Glycerol 1-phosphate
    • PD181512
    • UNII-196623779E
    • 3325-00-6
    • Glyceryl 1-phosphate, (S)-
    • 196623779E
    • SCHEMBL7341
    • L-Glycerol 1-phosphate
    • L-.ALPHA.-GLYCEROPHOSPHATE
    • C00623
    • sn-glycerol 1-(dihydrogen phosphate)
    • L-.ALPHA.-GLYCEROPHOSPHORIC ACID
    • sn-glycerol-1-phosphate
    • sn-Gro-1-P
    • D-(glycerol 3-phosphate)
    • Glycerophosphoric acid L-alpha-form [MI]
    • GLYCEROPHOSPHORIC ACID L-.ALPHA.-FORM [MI]
    • GLYCEROL 1-PHOSPHATE, L-
    • (2S)-2,3-dihydroxypropyl dihydrogen phosphate
    • DTXSID501315267
    • Inchi: InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/t3-/m0/s1
    • InChI-sleutel: AWUCVROLDVIAJX-VKHMYHEASA-N
    • LACHT: OC[C@@H](COP(=O)(O)O)O

Berekende eigenschappen

  • Exacte massa: 172.01400
  • Monoisotopische massa: 172.01367500g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 10
  • Aantal draaibare bindingen: 4
  • Complexiteit: 129
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 107Ų
  • XLogP3: -2.9

Experimentele eigenschappen

  • PSA: 117.03000
  • LogboekP: -1.55110
  • Specifieke rotatie: D -1.45° (barium salt, c = 10.3 in 2N HCl)

1,2,3-Propanetriol, 1-(dihydrogen phosphate), (2S)- Gerelateerde literatuur

Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.